molecular formula C24H25NO4S B3753506 Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

Cat. No.: B3753506
M. Wt: 423.5 g/mol
InChI Key: ZVEXAXVOLWQQOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate is a thiophene-based small molecule characterized by a central thiophene ring substituted with:

  • An ethyl carboxylate group at position 3.
  • A phenyl group at position 5.
  • A 4-(4-methylphenoxy)butanoylamino moiety at position 2.

The butanoylamino side chain, featuring a 4-methylphenoxy group, enhances lipophilicity, which may influence membrane permeability and receptor binding kinetics. Synthetically, such compounds are typically prepared via Gewald thiophene synthesis followed by amide coupling reactions, as evidenced by analogous methodologies in the literature .

Properties

IUPAC Name

ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4S/c1-3-28-24(27)20-16-21(18-8-5-4-6-9-18)30-23(20)25-22(26)10-7-15-29-19-13-11-17(2)12-14-19/h4-6,8-9,11-14,16H,3,7,10,15H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEXAXVOLWQQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the phenyl and ethyl ester groups. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogues, focusing on structural variations, receptor affinity, and physicochemical properties:

Compound Name Key Structural Differences Biological Activity Physicochemical Properties
Target Compound - 4-(4-Methylphenoxy)butanoylamino substituent at position 2. Not explicitly reported in evidence; inferred potential for 5-HT receptor modulation. Higher logP (estimated) due to lipophilic 4-methylphenoxy group; moderate aqueous solubility.
Compound 41 (2-[4-(2-pyrimidinyl-piperazinyl)butanoylamino] analogue) Piperazinyl group replaces 4-methylphenoxy; dimethyl substitution at positions 4 and 5. Selective 5-HT₄ ligand (Kᵢ = 81.3 nM); inactive at 5-HT₃. Lower logP due to polar piperazinyl group; enhanced solubility in polar solvents.
Ethyl 5-phenyl-2-(3-methylphenoxy)butanamido analogue 3-Methylphenoxy (meta-substituted) vs. 4-methylphenoxy (para-substituted) in target compound. No direct activity data; structural isomerism may alter receptor binding. Similar logP to target compound; meta-substitution may reduce steric hindrance.
Fluorobenzyl/nitrophenyl-substituted analogue 2-fluorobenzyl and 4-nitrophenyl groups; dimethylaminomethyl substitution. No activity data; electron-withdrawing groups may enhance stability or alter affinity. Higher molecular weight; nitro group may reduce solubility.
Ethyl 2-amino-4-(4-methylphenyl) analogue Unsubstituted amino group at position 2 vs. butanoylamino in target. Unmodified amino group may limit receptor selectivity. Lower molecular weight; higher polarity due to free amino group.

Key Findings from Comparative Analysis

Receptor Selectivity: The piperazinyl substituent in Compound 41 confers selectivity for 5-HT₄ receptors, likely due to hydrogen bonding with the receptor’s polar residues .

Substituent Position Effects: The para-methylphenoxy group in the target compound (vs. meta in ) provides optimal spatial alignment for π-π stacking with aromatic residues in receptor binding sites. Meta-substituted analogues may exhibit reduced affinity due to steric misalignment.

Physicochemical Trade-offs: The target compound’s lipophilic 4-methylphenoxy group enhances membrane permeability but may reduce aqueous solubility compared to piperazinyl-containing analogues .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in and , involving amide coupling of preformed thiophene intermediates. Piperazinyl derivatives (e.g., Compound 41) require additional steps for heterocyclic ring formation .

Structure-Activity Relationship (SAR) Insights

  • Butanoylamino Chain: The length and substituents on the butanoylamino side chain critically influence receptor engagement. Piperazinyl groups introduce basicity and polarity, while aryloxy groups enhance lipophilicity.
  • Thiophene Core Modifications : Substituents at positions 4 and 5 (e.g., methyl/phenyl) affect steric bulk and electronic density, modulating interactions with receptor subpockets.

Biological Activity

Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound with the molecular formula C24H25NO4S and a molecular weight of approximately 423.5 g/mol. Its structure features a thiophene ring, an ester group, and various aromatic substituents, indicating potential for diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's unique structure includes:

  • Thiophene ring : Contributes to its electronic properties and reactivity.
  • Ester group : May facilitate interactions with biological molecules.
  • Butanoylamino group : Suggests potential for various chemical reactivity.

The following table summarizes key structural features and corresponding biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 2-amino-4-methylthiophene-3-carboxylateThiophene ring, amino groupAntimicrobial
Ethyl 2-chloroacetylamino-4-methyl-5-phenylthiophene-3-carboxylateThiophene ring, chloroacetylaminoAntiviral
Ethyl 2-[4-(3-methylphenoxy)butanoylamino]-5-phenyldithiopheneDithiophene structureAntioxidant

Biological Activity

Preliminary studies suggest that this compound may exhibit significant biological activities, including:

  • Antiviral Properties : The compound's structure indicates potential interactions with viral proteins, making it a candidate for antiviral research. Similar compounds have demonstrated efficacy against various viruses, suggesting that this compound may share these properties.
  • Antimicrobial Activity : Compounds with similar thiophene structures have been reported to possess antimicrobial properties, indicating that this compound could also exhibit such effects.
  • Antioxidant Activity : The presence of multiple aromatic substituents may enhance its ability to scavenge free radicals, positioning it as a potential antioxidant agent.

Case Studies and Research Findings

Research has focused on the synthesis and testing of similar compounds to elucidate their biological mechanisms:

  • Study on Antiviral Activity : A study involving ethyl 2-chloroacetylamino derivatives demonstrated significant antiviral effects against RNA viruses. The findings suggest that modifications in the thiophene core can enhance bioactivity.
  • Antimicrobial Efficacy Testing : In vitro assays have shown that thiophene-based compounds exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the need for further exploration of this compound in similar contexts.

Potential Applications

Given its structural characteristics and preliminary findings, this compound holds promise for various applications in medicinal chemistry:

  • Drug Development : Its potential as an antiviral or antimicrobial agent makes it a candidate for further pharmacological studies.
  • Synthetic Chemistry : The compound's reactivity could be harnessed in the synthesis of novel therapeutic agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.